

# Independent Validation of Pocenbrodib: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Pocenbrodib |           |
| Cat. No.:            | B12395056   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published research on **Pocenbrodib** (formerly FT-7051), a novel CBP/p300 inhibitor, with another clinical-stage CBP/p300 inhibitor, CCS1477. This document summarizes key preclinical and clinical findings to support independent validation and further investigation.

**Pocenbrodib** is an orally bioavailable small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300, which are critical co-activators of androgen receptor (AR) signaling in prostate cancer. By targeting the CBP/p300 bromodomain, **Pocenbrodib** aims to disrupt the transcriptional activation of genes driving tumor growth and resistance to antiandrogen therapies in metastatic castration-resistant prostate cancer (mCRPC).

## Comparative Preclinical Data: Pocenbrodib vs. CCS1477

Limited direct comparative studies between **Pocenbrodib** and other CBP/p300 inhibitors have been published. However, by examining the available preclinical data for **Pocenbrodib** and another clinical-stage CBP/p300 inhibitor, CCS1477, we can draw some initial comparisons.



| Parameter                  | Pocenbrodib (FT-<br>7051)                                                                                                  | CCS1477                                                                                                                                               | Reference |
|----------------------------|----------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Target                     | CBP/p300<br>bromodomain                                                                                                    | p300/CBP<br>bromodomain                                                                                                                               | [1][2][3] |
| Binding Affinity (Kd)      | Not explicitly reported                                                                                                    | p300: 1.3 nM, CBP:<br>1.7 nM                                                                                                                          | [3]       |
| Selectivity (vs. BRD4)     | Selective                                                                                                                  | Kd = 222 nM                                                                                                                                           | [3]       |
| In Vitro Potency<br>(IC50) | ~1 µM in<br>enzalutamide-<br>sensitive and -<br>resistant prostate<br>cancer cell lines                                    | 96 nM (22Rv1), 49 nM<br>(VCaP)                                                                                                                        | [1][3]    |
| In Vivo Efficacy           | Demonstrated tumor<br>growth inhibition in<br>enzalutamide-<br>sensitive and -<br>resistant patient-<br>derived xenografts | Complete tumor<br>growth inhibition in a<br>22Rv1 xenograft<br>model at 10mg/kg and<br>20mg/kg daily, and<br>30mg/kg every other<br>day over 28 days. | [1][3]    |

# Experimental Protocols In Vitro Cell Proliferation Assays (CCS1477)

- Cell Lines: 22Rv1 and VCaP prostate cancer cell lines were utilized.[3]
- Method: The potency and functional activity, including proliferation and biomarker knockdown, were assessed. While the specific proliferation assay method (e.g., MTT, CellTiter-Glo) is not detailed in the abstract, such assays are standard in the field to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[3]

### In Vivo Xenograft Model (CCS1477)

Model: 22Rv1 xenograft model in mice.[3]



- Treatment: CCS1477 was administered orally at doses of 10mg/kg and 20mg/kg daily, or 30mg/kg every other day.[3]
- Duration: The treatment was carried out for 28 days, with an extended observation period of 24 days without the drug.[3]
- Endpoints: Tumor growth inhibition, plasma PSA levels, and knockdown of tumor AR-FL, AR-V7, and C-Myc proteins, as well as C-Myc and TMPRSS2 mRNA expression were measured.[3]

### **Clinical Trial Landscape**

**Pocenbrodib** is currently being evaluated in a Phase 1b/2a clinical trial (NCT06785636) for patients with mCRPC. This follows the completion of a Phase 1 study (COURAGE, NCT04575766).

Pocenbrodib Phase 1b/2a Trial (NCT06785636) Overview



| Parameter          | Details                                                                                                                                                                                                                                         |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase              | 1b/2a                                                                                                                                                                                                                                           |
| Title              | A Phase 1b/2a, Multi-Center, Open-Label Study<br>of Pocenbrodib as Monotherapy or in<br>Combination With Abiraterone Acetate,<br>Olaparib, or 177Lu-PSMA-617 in Participants<br>With Metastatic Castration-Resistant Prostate<br>Cancer (mCRPC) |
| Status             | Recruiting                                                                                                                                                                                                                                      |
| Primary Objectives | To assess the safety, objective response rate, and PSA decline of pocenbrodib alone and in combination, and to define a preliminary recommended Phase 2 dose.                                                                                   |
| Patient Population | Adult males with mCRPC who have progressed on at least one prior novel hormonal therapy.                                                                                                                                                        |
| Interventions      | Phase 1b: Pocenbrodib monotherapy dose escalation. Phase 2a: Pocenbrodib monotherapy, Pocenbrodib + Abiraterone Acetate, Pocenbrodib + Olaparib, Pocenbrodib + 177Lu-PSMA-617.                                                                  |

## Pocenbrodib (as FT-7051) Phase 1 COURAGE Study (NCT04575766) Initial Findings

Initial results from the first eight patients in the COURAGE study indicated that FT-7051 was well-tolerated.[1][4] The 150 mg dose achieved drug concentrations that approached the predicted efficacious dose based on preclinical modeling.[1][4] One patient experienced a PSA decline of over 50% at 12 weeks and over 80% at 16 weeks.[1] Pharmacodynamic evidence of target engagement was demonstrated by a reduction in H3K27AC in skin biopsies.[1][4]

### **CCS1477 Clinical Trial (NCT03568656)**



CCS1477 is being evaluated in a Phase 1/2a study in patients with advanced solid tumors, including a cohort for mCRPC, both as a monotherapy and in combination with enzalutamide or abiraterone.[2]

## Signaling Pathway and Experimental Workflow Pocenbrodib's Mechanism of Action

The following diagram illustrates the proposed mechanism of action for **Pocenbrodib** in castration-resistant prostate cancer.



Click to download full resolution via product page

Caption: **Pocenbrodib** inhibits the CBP/p300 co-activator, disrupting androgen receptor signaling and subsequent tumor growth.

#### Pocenbrodib Phase 1b/2a Clinical Trial Workflow

The diagram below outlines the experimental workflow for the ongoing clinical trial of **Pocenbrodib**.





#### Click to download full resolution via product page

Caption: Workflow of the Phase 1b/2a clinical trial for **Pocenbrodib** in mCRPC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 1stoncology.com [1stoncology.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. sec.gov [sec.gov]
- To cite this document: BenchChem. [Independent Validation of Pocenbrodib: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395056#independent-validation-of-published-pocenbrodib-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com